molecular formula C11H13BrN2O2 B13871571 N-(2-bromopyridin-4-yl)-1-hydroxycyclopentane-1-carboxamide

N-(2-bromopyridin-4-yl)-1-hydroxycyclopentane-1-carboxamide

Cat. No.: B13871571
M. Wt: 285.14 g/mol
InChI Key: VDJAXNWYXBLSCO-UHFFFAOYSA-N
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Description

N-(2-bromopyridin-4-yl)-1-hydroxycyclopentane-1-carboxamide is a compound that belongs to the class of amides. This compound is characterized by the presence of a bromopyridine moiety attached to a cyclopentane ring, which is further functionalized with a hydroxyl group and a carboxamide group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromopyridin-4-yl)-1-hydroxycyclopentane-1-carboxamide typically involves the reaction of 2-bromopyridine with cyclopentanone under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the formation of the desired product. The reaction mixture is usually heated to a temperature of around 80-100°C to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-bromopyridin-4-yl)-1-hydroxycyclopentane-1-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-bromopyridin-4-yl)-1-hydroxycyclopentane-1-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-bromopyridin-4-yl)-1-hydroxycyclopentane-1-carboxamide involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can interact with enzymes and receptors, modulating their activity. The hydroxyl and carboxamide groups can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-bromopyridin-4-yl)-1-hydroxycyclopentane-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromopyridine moiety allows for versatile chemical modifications, while the cyclopentane ring provides structural rigidity. This combination makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C11H13BrN2O2

Molecular Weight

285.14 g/mol

IUPAC Name

N-(2-bromopyridin-4-yl)-1-hydroxycyclopentane-1-carboxamide

InChI

InChI=1S/C11H13BrN2O2/c12-9-7-8(3-6-13-9)14-10(15)11(16)4-1-2-5-11/h3,6-7,16H,1-2,4-5H2,(H,13,14,15)

InChI Key

VDJAXNWYXBLSCO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C(=O)NC2=CC(=NC=C2)Br)O

Origin of Product

United States

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